Tetranor-PGEM-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

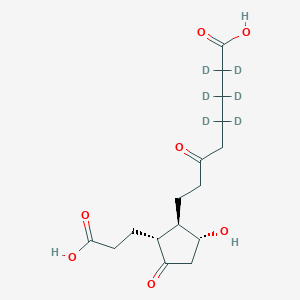

- テトラノル-PGEM-d6は、プロスタグランジンE1(PGE1)およびプロスタグランジンE2(PGE2)の主要な尿中代謝物であるテトラノル-PGEMの重水素標識体です。

- PGE2生合成の尿中マーカーとして役立ち、製薬アプリケーションではPGE1の注入または注射後の代謝をモニタリングするために使用されます .

- この化合物の化学構造には、13、13'、14、14'、15、および15'の位置に6つの重水素原子があります .

準備方法

- テトラノル-PGEM-d6は、テトラノル-PGEMの重水素標識によって合成できます。

- 具体的な合成経路や反応条件は広く文書化されていませんが、重水素化試薬または前駆体を使用して重水素置換を達成できます。

化学反応の分析

- テトラノル-PGEM-d6は、重水素化されていない対応物と同様の反応を起こすと考えられます。

- 一般的な反応には、酸化、還元、および置換が含まれます。

- 酸化剤(例:KMnO4)、還元剤(例:LiAlH4)、および求核剤(例:グリニャール試薬)などの試薬が関与する可能性があります。

- 主要な生成物は、特定の反応条件および出発物質によって異なります。

科学研究アプリケーション

- テトラノル-PGEM-d6は、PGE2代謝、炎症、および腎機能に関する研究において貴重なツールです。

- 特に糖尿病性腎症などの疾患を持つ患者では、尿サンプル中のテトラノル-PGEMレベルを定量化するのに役立ちます .

- 研究者は、その薬物動態と薬物代謝に対する潜在的な影響を研究しています .

科学的研究の応用

- Tetranor-PGEM-d6 is valuable in research related to PGE2 metabolism, inflammation, and renal function.

- It aids in quantifying tetranor-PGEM levels in urine samples, especially in patients with conditions like diabetic nephropathy .

- Researchers study its pharmacokinetics and potential effects on drug metabolism .

作用機序

- テトラノル-PGEM-d6がその効果を発揮する正確なメカニズムは、現在も研究中です。

- PGE2受容体またはその下流のシグナル伝達経路と相互作用し、細胞応答に影響を与えると考えられます。

類似の化合物との比較

- テトラノル-PGEM-d6の独自性は、正確な定量化を可能にする重水素標識にあります。

- 類似の化合物には、テトラノル-PGEM(重水素化されていない)や他のプロスタグランジン代謝物などがあります。

類似化合物との比較

- Tetranor-PGEM-d6’s uniqueness lies in its deuterium labeling, which allows for precise quantification.

- Similar compounds include tetranor-PGEM (non-deuterated) and other prostaglandin metabolites.

生物活性

Tetranor-PGEM-d6 is a deuterated derivative of tetranor-prostaglandin E metabolite (tetranor-PGEM), which serves as a significant urinary metabolite of prostaglandin E2 (PGE2). This compound has garnered attention for its potential as a biomarker in various pathological conditions, particularly in relation to diabetic nephropathy and allergic responses. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by the incorporation of six deuterium atoms at specific positions on the molecule, enhancing its stability and allowing for precise quantification in biological samples. Its primary function is as an internal standard for measuring tetranor-PGEM levels in urine, which can reflect PGE2 biosynthesis and metabolism following its administration as a pharmaceutical agent .

1. Diabetic Nephropathy

Recent studies have highlighted the role of tetranor-PGEM as a potential biomarker for diabetic nephropathy. In a study involving 111 subjects with type 2 diabetes and 33 healthy controls, urinary levels of tetranor-PGEM were significantly elevated in patients with stage 1 nephropathy compared to healthy individuals. The levels further increased with the progression of nephropathy, suggesting that tetranor-PGEM could effectively discriminate between different clinical stages of the disease .

Table 1: Urinary Levels of Tetranor-PGEM Across Nephropathy Stages

| Clinical Stage | Mean Tetranor-PGEM (ng/mg creatinine) |

|---|---|

| Healthy | 2.6 - 7.4 |

| Stage 1 | Significantly higher |

| Stage 2 | Higher than healthy |

| Stage 3-4 | Highest levels observed |

The study concluded that monitoring tetranor-PGEM levels could provide insights into the presence and progression of diabetic nephropathy, potentially aiding in early diagnosis and therapeutic monitoring .

2. Food Allergy Diagnostics

In another significant study, urinary levels of tetranor-PGEM were assessed in the context of food allergies. The research indicated that while tetranor-PGDM (another metabolite) showed a strong correlation with allergy severity in murine models, tetranor-PGEM levels did not exhibit similar patterns among allergic patients compared to healthy controls. This suggests that while tetranor-PGEM may not serve as a direct marker for food allergies, its relationship with other metabolites could be explored further .

Case Study: Allergic Response Monitoring

A murine model demonstrated that tetranor-PGDM levels increased significantly during food allergy challenges, whereas tetranor-PGEM showed transient increases. This differential response highlights the complexity of prostaglandin metabolism in allergic conditions and suggests potential avenues for therapeutic interventions targeting these pathways .

The biological activity of this compound is closely linked to its role in prostaglandin metabolism. Prostaglandins are lipid compounds derived from arachidonic acid that play crucial roles in inflammation and immune responses. Tetranor-PGEM serves as a downstream metabolite reflecting the systemic biosynthesis of PGE2, which is known to influence various physiological processes including vasodilation, immune modulation, and pain signaling.

3. Metabolite Stability and Detection

The stability of this compound allows for its use as an internal standard in mass spectrometry analyses. Studies have shown that it can be reliably detected in urine samples, providing a quantitative measure of PGE2 metabolism under various physiological and pathological states .

Table 2: Detection Methods for this compound

| Method | Sensitivity | Application |

|---|---|---|

| Liquid Chromatography-MS | High | Urinary analysis |

| Gas Chromatography-MS | Moderate | Quantification in biological fluids |

| Solid-phase Extraction | Essential for recovery | Pre-analytical sample preparation |

特性

IUPAC Name |

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAZCYLYLVCSNH-VFBFAAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。